molecular formula C22H28N4OS B2531199 3-(phenylthio)-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)propanamide CAS No. 2034595-36-1

3-(phenylthio)-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)propanamide

Katalognummer: B2531199
CAS-Nummer: 2034595-36-1
Molekulargewicht: 396.55
InChI-Schlüssel: YUTFJUHJYNVLAW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound features a propanamide backbone substituted at the 3-position with a phenylthio group (C₆H₅S). The amide nitrogen is attached to a piperidin-4-yl moiety, which is further substituted at the 1-position with a 5,6,7,8-tetrahydroquinazolin-4-yl group. The molecular formula is C₂₂H₂₈N₄OS (molecular weight ≈ 396.5 g/mol).

Eigenschaften

IUPAC Name

3-phenylsulfanyl-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4OS/c27-21(12-15-28-18-6-2-1-3-7-18)25-17-10-13-26(14-11-17)22-19-8-4-5-9-20(19)23-16-24-22/h1-3,6-7,16-17H,4-5,8-15H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUTFJUHJYNVLAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NC=N2)N3CCC(CC3)NC(=O)CCSC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

3-(phenylthio)-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)propanamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This compound belongs to a class of tetrahydroquinazoline derivatives, which are known for their diverse biological properties, including antimicrobial, antitumor, and neuropharmacological effects.

Chemical Structure and Properties

  • Molecular Formula : C₁₄H₁₈N₄S
  • Molecular Weight : 286.38 g/mol
  • CAS Number : 1396708-55-6

The compound features a phenylthio group and a tetrahydroquinazoline moiety, which are critical for its biological activity. The presence of the piperidine ring further enhances its interaction with various biological targets.

Antimicrobial Activity

Research indicates that compounds similar to 3-(phenylthio)-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)propanamide exhibit significant antimicrobial properties. For instance:

  • Mechanism of Action : The compound may inhibit essential enzymes in pathogenic bacteria, thereby preventing their growth. Molecular docking studies suggest effective binding to active sites of these enzymes.

Case Study: Antitubercular Activity

A study explored the antitubercular potential of tetrahydroquinazoline derivatives. The results indicated that compounds with similar structures could inhibit Mycobacterium tuberculosis effectively. The minimum inhibitory concentration (MIC) values for related compounds ranged from 50 to 200 µg/mL against various strains of M. tuberculosis.

Antitumor Activity

Tetrahydroquinazolines have been investigated for their antitumor properties. In vitro studies demonstrated that compounds with a similar structure to 3-(phenylthio)-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)propanamide showed cytotoxic effects against several cancer cell lines.

Table 1: Summary of Biological Activities

Activity Type Compound Target MIC/IC50 Values
AntimicrobialTetrahydroquinazoline DerivativeMycobacterium tuberculosis50 - 200 µg/mL
AntitumorSimilar DerivativeVarious Cancer Cell LinesIC50 = 30 - 100 µM

Neuropharmacological Effects

Additionally, preliminary studies suggest that this compound may interact with G protein-coupled receptors (GPCRs), which are pivotal in neuropharmacology. These interactions could lead to potential applications in treating neurological disorders.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Structural Differences
Target Compound C₂₂H₂₈N₄OS 396.5 Phenylthio, tetrahydroquinazoline-piperidine Reference compound
2-(3-Chloro-4-Methoxyphenyl)-N-[1-(5,6,7,8-Tetrahydroquinazolin-4-yl)Piperidin-4-yl]Acetamide () C₂₂H₂₇ClN₄O₂ 414.93 Chloro-methoxyphenyl, acetamide Acetamide backbone; chloro and methoxy substituents on phenyl ring
3-(Phenylthio)-N-((1-(Thiophen-2-ylmethyl)Piperidin-4-yl)Methyl)Propanamide () C₂₀H₂₆N₂OS₂ 374.6 Thiophenmethyl-piperidine Thiophene substituent replaces tetrahydroquinazoline; reduced molecular complexity
N-(2-Fluorophenyl)-N-[1-(2-Phenylethyl)Piperidin-4-yl]Propanamide (Evidences 4, 6) C₂₂H₂₆FN₃O 391.5 2-Fluorophenyl, phenethyl-piperidine Fluorine substituent; phenethyl group instead of tetrahydroquinazoline
5-(1,2-Dithiolan-3-yl)-N-(1-(5,6,7,8-Tetrahydroquinazolin-4-yl)Piperidin-4-yl)Pentanamide () C₂₃H₃₂N₄OS₂ 468.7 Dithiolane-pentanamide Longer dithiolane chain; retained tetrahydroquinazoline-piperidine core
2-(2-Oxobenzo[d]Oxazol-3(2H)-yl)-N-(1-(5,6,7,8-Tetrahydroquinazolin-4-yl)Piperidin-4-yl)Acetamide () C₂₂H₂₅N₅O₃ 407.5 Benzooxazolyl, acetamide Acetamide backbone; benzooxazole replaces phenylthio

Key Structural and Functional Insights

Backbone Flexibility: The target compound’s propanamide chain offers moderate flexibility compared to acetamide analogs (e.g., ), which may influence binding pocket accommodation in biological targets. Phenylthio vs.

Heterocyclic Core: The tetrahydroquinazoline-piperidine moiety () is a bicyclic system that may engage in π-π stacking or hydrogen bonding, unlike monocyclic substituents like phenethyl () or thiophenmethyl (). This could improve selectivity for enzymes like kinases or neurotransmitter receptors .

Regulatory Implications :

  • Compounds such as N-(2-fluorophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide () are listed in international drug control conventions, suggesting structural motifs associated with psychoactive properties. The target compound’s tetrahydroquinazoline group may confer distinct pharmacological profiles, avoiding such regulatory scrutiny .

Synthetic Routes :

  • Analog synthesis (e.g., ) involves nucleophilic substitution (KOH-mediated) and heterocyclization, suggesting the target compound could be synthesized via similar coupling of propanamide-thiol intermediates with piperidine precursors .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.